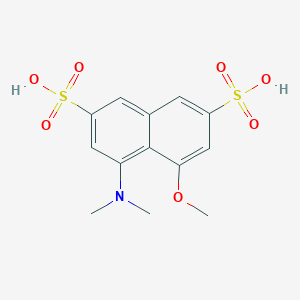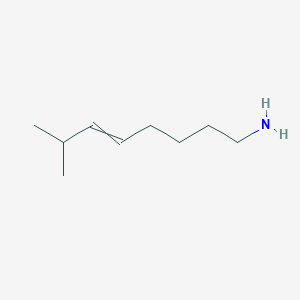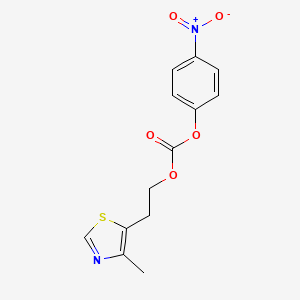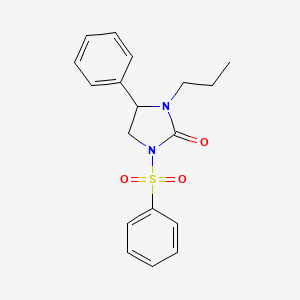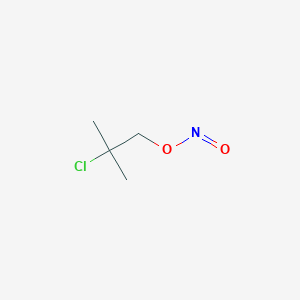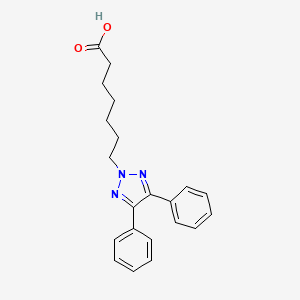![molecular formula C17H14FN3 B12546463 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-66-5](/img/structure/B12546463.png)
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a quinoline moiety, with a fluorophenyl and a methyl group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-fluoroaniline and 3-methyl-2,4-dihydroquinoline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoroaniline and a suitable aldehyde or ketone.
Cyclization: The intermediate undergoes cyclization to form the pyrazolo ring, resulting in the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and scalability.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with its replication or transcription processes.
Modulating Receptors: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular signaling pathways.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, which share a similar quinoline core but differ in their substituents and biological activities.
Pyrazoloquinoline Derivatives: Compounds with variations in the pyrazolo ring or additional functional groups, leading to differences in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
654650-66-5 |
|---|---|
Fórmula molecular |
C17H14FN3 |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14FN3/c1-11-15-10-19-16-5-3-2-4-14(16)17(15)21(20-11)13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3 |
Clave InChI |
BZUTWJRASWFZLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


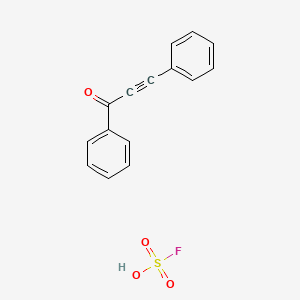
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
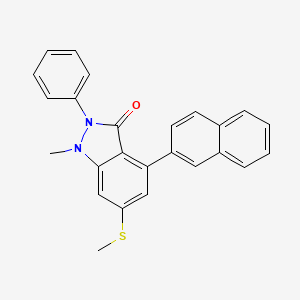
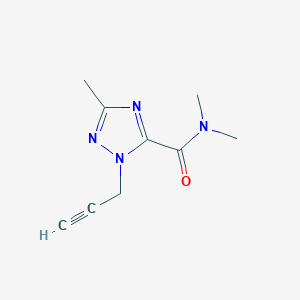
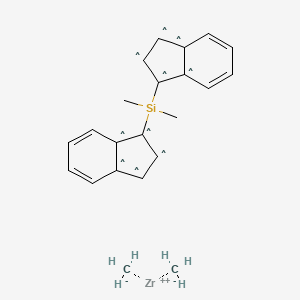
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
